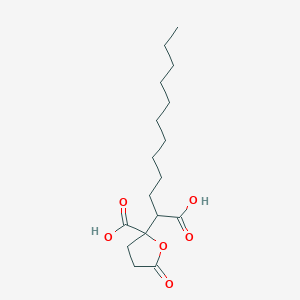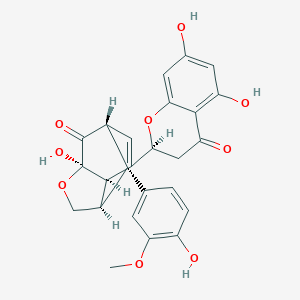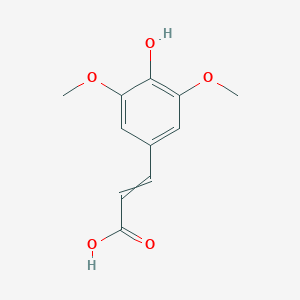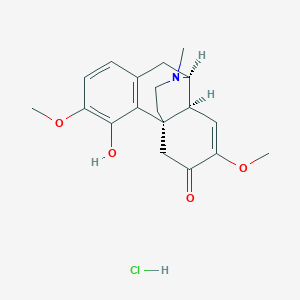
Spiculisporic acid
Overview
Description
Spiculisporic acid is a bioactive γ-butenolide compound originally isolated from the fungus Penicillium spiculisporum It is known for its unique structure, which includes one lactone ring and two carboxyl groups
Scientific Research Applications
Spiculisporic acid has a wide range of applications in scientific research:
In Vivo
In vivo experiments have demonstrated that Spiculisporic acid has the potential to be used as an anti-inflammatory, antifungal, and antiviral agent. In addition, this compound has been studied for its potential to inhibit the growth of cancer cells.
In Vitro
In vitro experiments have demonstrated that Spiculisporic acid has the potential to be used as an antioxidant, antifungal, and antiviral agent. In addition, this compound has been studied for its potential to inhibit the growth of bacteria.
Mechanism of Action
The mechanism of action of spiculisporic acid involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death . Additionally, this compound exhibits antioxidative stress actions, which contribute to its therapeutic effects .
Biological Activity
Spiculisporic acid has been studied for its potential biological activity. Studies have demonstrated that this compound has the potential to inhibit the growth of bacteria, fungi, and viruses. In addition, this compound has been shown to have anti-inflammatory, antioxidant, and antifungal properties.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have demonstrated that this compound has the potential to inhibit the activity of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs and toxins. In addition, this compound has been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules.
Advantages and Limitations for Lab Experiments
The use of Spiculisporic acid in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, this compound is non-toxic and has a wide range of potential applications. However, the use of this compound in laboratory experiments also has several limitations. This compound is not water-soluble and is not very soluble in organic solvents, which can limit its use in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can limit its use in certain experiments.
Future Directions
The potential applications of Spiculisporic acid in medicine and biotechnology are vast and varied. Potential future directions include the development of new synthesis methods, the exploration of the pharmacodynamics of this compound, and the development of new applications for this compound in medicine and biotechnology. In addition, further research is needed to explore the potential therapeutic effects of this compound, as well as the potential adverse effects of this compound. Finally, further research is needed to explore the potential applications of this compound in the food industry.
Safety and Hazards
Spiculisporic acid causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Biochemical Analysis
Biochemical Properties
Spiculisporic acid is a fatty acid-type biosurfactant with one lactone ring and two carboxyl groups . It interacts with various biomolecules, including enzymes and proteins, due to its amphiphilic nature. The compound’s high surface activity and low propensity to cause skin irritation make it suitable for use in metal removers and cosmetics . This compound has been shown to interact with trace metal ions, such as iron (FeCl3), which promotes its production in microbial cultures .
Cellular Effects
This compound exhibits significant antimicrobial properties, making it effective against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The compound influences cellular processes by disrupting bacterial cell membranes, leading to cell lysis and death . Additionally, this compound has been observed to have anti-oxidative stress actions, which can protect cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with bacterial cell membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis . Furthermore, this compound has been shown to form intermolecular networks linked by hydrogen bonds around its polar carboxylic moieties, enhancing its surface-active properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied extensively. The compound remains stable under acidic conditions and can be effectively produced in microbial cultures using substrates such as glucose and sucrose . Long-term studies have shown that this compound maintains its antimicrobial activity over time, making it a reliable biosurfactant for various applications .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have demonstrated its efficacy at varying concentrations. The compound exhibits antimicrobial activity at minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.25 μg/mL against different bacterial strains . High doses of this compound may lead to toxic effects, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid biosynthesis and degradation. The compound interacts with enzymes responsible for lipid metabolism, influencing metabolic flux and metabolite levels . Additionally, this compound’s production is promoted by specific nitrogen sources and trace metal ions, highlighting its role in microbial metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s amphiphilic nature facilitates its integration into lipid bilayers, allowing for efficient transport across cell membranes . This property also contributes to its accumulation in specific cellular compartments, enhancing its bioavailability and efficacy .
Subcellular Localization
This compound’s subcellular localization is influenced by its amphiphilic structure and post-translational modifications. The compound is directed to specific compartments, such as the cell membrane, where it exerts its antimicrobial effects . Targeting signals and modifications, such as phosphorylation, may further regulate its localization and activity within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiculisporic acid can be synthesized through microbial fermentation. The fungus Talaromyces trachyspermus has been identified as a high-producing strain for this compound . The production process involves culturing the fungus under acidic conditions using substrates such as glucose and sucrose. The optimal conditions include the presence of meat extract and iron chloride, which promote the production of this compound .
Industrial Production Methods: In industrial settings, this compound is produced using fed-batch bioreactor cultures. This method allows for the controlled addition of substrates, leading to higher yields. For instance, using sucrose as a substrate in a fed-batch culture can result in a production yield of 60 grams per liter .
Chemical Reactions Analysis
Types of Reactions: Spiculisporic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, particularly the lactone ring and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl groups, with reagents such as alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as this compound B, C, and D .
Comparison with Similar Compounds
Spiculisporic acid is unique due to its dual carboxyl groups and lactone ring structure. Similar compounds include:
This compound B, C, and D: These derivatives have slight structural variations but exhibit similar biological activities.
Secothis compound B: Another derivative with comparable antimicrobial properties.
properties
IUPAC Name |
2-(1-carboxyundecyl)-5-oxooxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O6/c1-2-3-4-5-6-7-8-9-10-13(15(19)20)17(16(21)22)12-11-14(18)23-17/h13H,2-12H2,1H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXHHVJPGQUPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859380 | |
| Record name | 2-(1-Carboxyundecyl)-5-oxooxolane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65759-98-0, 469-77-2 | |
| Record name | 2-Carboxy-α-decyltetrahydro-5-oxo-2-furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65759-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiculisporic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dicarboxy-gamma-pentadecanolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Spiculisporic acid?
A1: this compound has the molecular formula C17H28O6 and a molecular weight of 328.4 g/mol. [, ]
Q2: What is the chemical structure of this compound?
A2: this compound is a tricarboxylic acid biosurfactant. Its structure can be described as (4S,5S)-4,5-dicarboxy-4-pentadecanolide, characterized by a five-membered lactone ring and two carboxylic acid groups. [, , ]
Q3: What spectroscopic data is available for this compound?
A3: Structural characterization of this compound and its derivatives has been conducted using various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Infrared (IR) spectroscopy has also been employed, particularly to study metal sequestration properties. [, , , ]
Q4: How soluble is this compound and its salts?
A4: The solubility of this compound is dependent on pH and the counterion present. While the acid form has limited water solubility, its alkali metal salts, such as the sodium salt, exhibit increased solubility. Organic amine salts have also been investigated for their solubility and surface-active properties. [, , ]
Q5: Does this compound exhibit surface activity?
A5: Yes, this compound and its salts, particularly the sodium and alkylamine salts, demonstrate significant surface activity. They can lower surface tension and form various molecular aggregates in solution, including micelles, vesicles, and emulsion gels. [, , , ]
Q6: What is the natural source of this compound?
A6: this compound is a biosurfactant naturally produced by several fungal species, notably Penicillium spiculisporum. It has also been isolated from other fungal species, including Talaromyces trachyspermus and Aspergillus fumigatus. [, , , , , , ]
Q7: How is this compound produced?
A7: this compound is produced through fermentation processes using the aforementioned fungal species. Factors such as carbon source, pH, and fermentation time have been investigated to optimize production yields. [, , ]
Q8: What are the known biological activities of this compound?
A8: this compound has demonstrated a range of biological activities, including antifungal activity against various plant pathogens, insecticidal activity against Spodoptera litura larvae, and cytotoxic activity against certain cancer cell lines. [, , , ]
Q9: Can this compound be used in bioremediation?
A9: The metal-chelating properties of this compound have been explored for potential applications in bioremediation. Studies have investigated its ability to remove heavy metal ions, such as Cu2+, Zn2+, Cd2+, and Ni2+, from aqueous solutions through processes like ultrafiltration. []
Q10: Is this compound used in any commercial applications?
A10: Yes, this compound is commercially available as a biosurfactant due to its unique properties and relatively high production yield. It is being explored for applications in detergents, cosmetics, emulsion stabilizers, and other specialty chemicals. [, , , ]
Q11: Have any derivatives of this compound been synthesized?
A11: Yes, various derivatives of this compound have been synthesized by modifying its functional groups, including esters, amides, imides, and rhodamine-type fluorescent dyes. These modifications aim to explore and enhance specific properties of the parent compound. [, , ]
Q12: How do structural modifications affect the properties of this compound?
A12: Structural modifications significantly influence the surface activity, aggregation behavior, metal ion sequestration ability, and biological activity of this compound. For instance, converting the lactone ring to an open-ring form or introducing additional alkyl chains can significantly alter its self-assembly properties. [, , ]
Q13: Is this compound biodegradable?
A14: Yes, this compound is considered biodegradable, a significant advantage over many synthetic surfactants. Studies have shown that it degrades under both aerobic and anaerobic conditions. Research on its biodegradation pathways and the impact of environmental factors on its degradation rate is ongoing. [, ]
Q14: What are the future research directions for this compound?
A14: Future research on this compound will likely focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[10]-Shogaol](/img/structure/B192378.png)








